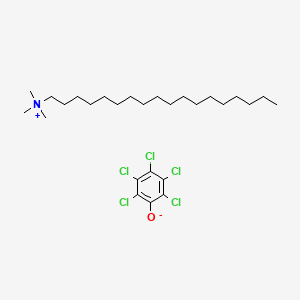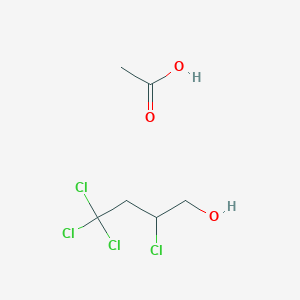
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is a chemical compound that combines the properties of acetic acid and a tetrachlorinated butanol derivative. Acetic acid is a well-known carboxylic acid with a pungent smell and is commonly used in various industrial and household applications. The tetrachlorobutan-1-ol component introduces unique chemical properties due to the presence of multiple chlorine atoms, which can significantly alter the compound’s reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2,4,4,4-tetrachlorobutan-1-ol typically involves the chlorination of butanol followed by esterification with acetic acid. The chlorination process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction conditions include maintaining a controlled temperature to ensure selective chlorination at the desired positions on the butanol molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination reactors where butanol is continuously fed and chlorinated. The chlorinated product is then subjected to esterification with acetic acid under acidic conditions, typically using sulfuric acid as a catalyst. The final product is purified through distillation and other separation techniques to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into less chlorinated derivatives or alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines (NH₂R) can be used for substitution reactions.
Major Products
Oxidation: Formation of tetrachlorobutanoic acid or tetrachlorobutanone.
Reduction: Formation of less chlorinated butanol derivatives.
Substitution: Formation of hydroxylated or aminated derivatives.
Scientific Research Applications
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including its antimicrobial properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals with unique properties due to the presence of chlorine atoms.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of acetic acid;2,4,4,4-tetrachlorobutan-1-ol involves its interaction with various molecular targets. The chlorine atoms can participate in electrophilic reactions, making the compound reactive towards nucleophiles. The acetic acid component can act as a proton donor, facilitating acid-catalyzed reactions. The overall reactivity of the compound is influenced by the electron-withdrawing effects of the chlorine atoms, which can stabilize certain reaction intermediates.
Comparison with Similar Compounds
Similar Compounds
2,4,4,4-Tetrachlorobutan-1-ol: Similar structure but lacks the acetic acid component.
Acetic acid;2,2,2-trichloroethanol: Another chlorinated alcohol combined with acetic acid, but with fewer chlorine atoms.
Chlorobutanol: A chlorinated butanol derivative without the acetic acid component.
Uniqueness
Acetic acid;2,4,4,4-tetrachlorobutan-1-ol is unique due to the combination of a highly chlorinated butanol with acetic acid This combination imparts distinct chemical properties, such as increased reactivity and potential for forming stable intermediates in various reactions
Properties
CAS No. |
1561-47-3 |
|---|---|
Molecular Formula |
C6H10Cl4O3 |
Molecular Weight |
271.9 g/mol |
IUPAC Name |
acetic acid;2,4,4,4-tetrachlorobutan-1-ol |
InChI |
InChI=1S/C4H6Cl4O.C2H4O2/c5-3(2-9)1-4(6,7)8;1-2(3)4/h3,9H,1-2H2;1H3,(H,3,4) |
InChI Key |
QSBLUUKIYRTREP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C(C(CO)Cl)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


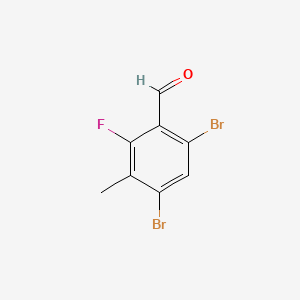

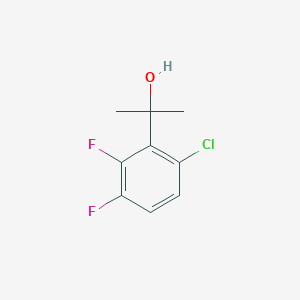
![1,3-Dibromo-7-[(e)-phenyldiazenyl]-9h-fluoren-2-amine](/img/structure/B14757421.png)
![sodium;2,3-di(hexadecanoyloxy)propyl 2-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]ethyl phosphate](/img/structure/B14757422.png)
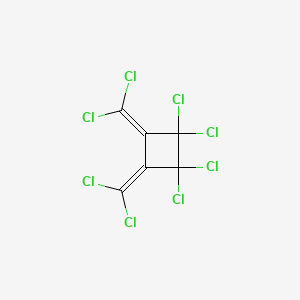
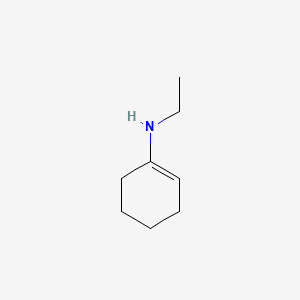
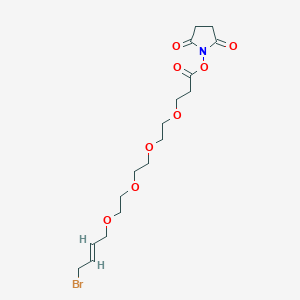
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]-6-(1H-pyrazol-5-yl)pyridine-2-carboxamide](/img/structure/B14757439.png)
![[2-(5-BroMo-pyridin-3-yloxy)-1-(1H-indol-3-ylMethyl)-ethyl]-carbaMic acid tert-butyl ester](/img/structure/B14757446.png)

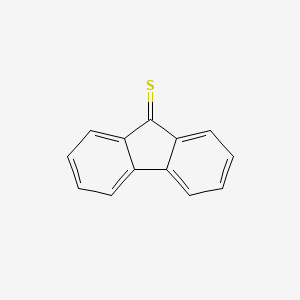
![7-Bromo-4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B14757462.png)
